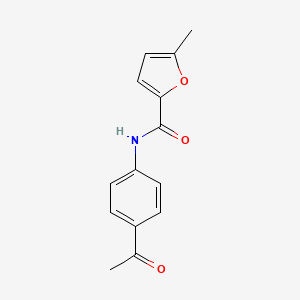

![molecular formula C20H16N2O2 B2770612 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide CAS No. 865659-18-3](/img/structure/B2770612.png)

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide” is a chemical compound with the molecular formula C20H16N2O2 . It is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoline derivatives has been a subject of interest due to their diverse biological activities and useful functional properties . The synthesis of these compounds often involves the annulation of the pyridine ring in the final step of the synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[1,2-a]quinoline core with a methoxy group attached to the 3-position and a benzenecarboxamide group attached to the 6-position .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[1,2-a]quinoline derivatives are diverse and can lead to a wide range of biologically active compounds . These reactions often involve the formation of new rings or the modification of existing ones .Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Shishkina et al. (2018) explored the polymorphic modifications of a compound with a similar structural motif, revealing its strong diuretic properties. This compound showed promise as a new remedy for hypertension, with differences in crystal packing affecting its physical and possibly its pharmacokinetic properties (Shishkina et al., 2018).

Selective Inhibition of Kinases

Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is significant for its potential applications in cancer therapy, where selective kinase inhibition is crucial for targeted treatments (Degorce et al., 2016).

Antiplasmodial and Antifungal Activities

Vandekerckhove et al. (2015) synthesized and evaluated N-functionalized quinolines for their antiplasmodial and antifungal activities. The study highlights the potential of quinoline derivatives in treating malaria and fungal infections, showing moderate potency against Plasmodium falciparum and significant activity against fungal strains (Vandekerckhove et al., 2015).

Physiological Importance

Smidt et al. (1991) discussed the physiological importance of pyrroloquinoline quinone (PQQ), a cofactor for bacterial dehydrogenases, emphasizing its potential nutritional and pharmacological importance. This underscores the broader biological significance of quinoline derivatives beyond their antimicrobial and antiprotozoal activities (Smidt et al., 1991).

Antibacterial Activity

Largani et al. (2017) designed and synthesized novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrating significant in vitro antibacterial activity. This study contributes to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains (Largani et al., 2017).

Future Directions

properties

IUPAC Name |

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-24-16-7-2-5-14(13-16)20(23)21-18-8-3-9-19-17(18)11-10-15-6-4-12-22(15)19/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSGFOPNMJXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326072 |

Source

|

| Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

865659-18-3 |

Source

|

| Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2770529.png)

![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)

![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2770540.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)

![5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2770545.png)